2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Overview
Description
This compound, also known as 3-(1,3-benzothiazol-2-yl)benzyl 4-bromophenyl sulfide, has a molecular formula of C20H14BrNS2 and a molecular weight of 412.36586 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . A specific synthesis process for this compound is not available in the retrieved data.Chemical Reactions Analysis
Reactions at the benzylic position are crucial for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Specific reactions involving this compound are not available in the retrieved data.Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
- A study by Selvam Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including a compound related to 2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole. These compounds showed significant in vitro activity against Mycobacterium tuberculosis.
Ovarian Carcinoma Studies
- A study by T. Bradshaw et al. (1998) focused on 2-(4-Aminophenyl)benzothiazole molecules, which are structurally related to the compound . They found potent inhibition of specific human ovarian carcinoma cell lines, with highly selective GI50 values in the nanomolar range.
Antifungal Activity Evaluation
- E. Łukowska-Chojnacka et al. (2016) synthesized new tetrazole derivatives containing benzothiazole. These compounds showed high cell growth inhibition against the yeast Candida albicans and other molds.
Anti-Bacterial Screening
- A study by Mayura Kale and Deepak Mene (2013) reports the synthesis of novel fused imino pyrimido benzothiazole, which demonstrated significant anti-inflammatory and anti-bacterial activities.
Breast Cancer Cell Lines Studies
- D. Shi et al. (1996) synthesized derivatives of 2-(4-aminophenyl)benzothiazoles, showing potent inhibitory activity in vitro against human breast cancer cell lines.
Anti-Helicobacter pylori Agents
- Research by D. Carcanague et al. (2002) developed compounds based on the benzothiazole structure, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori.
Antitumor Agent Discovery
- A study by T. Bradshaw et al. (2001) focused on the development of potent and selective antitumor agents, including 2-(4-aminophenyl)benzothiazoles, with remarkable selective antitumor activity.
Radiosensitizers and Anticarcinogenic Compound
- Krishnakishore Majalakere et al. (2020) synthesized imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds, showing considerable in vitro anticancer activity against various cell lines.
Properties
IUPAC Name |
2-[3-[(4-bromophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNS2/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPTXERCDIGNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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